Product packaging for (2S)-2-phenylbutan-2-amine(Cat. No.:CAS No. 13088-92-1)

(2S)-2-phenylbutan-2-amine

Cat. No.: B577099
CAS No.: 13088-92-1
M. Wt: 149.237
InChI Key: XTTQGFJZEYVZAP-JTQLQIEISA-N
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Description

(2S)-2-phenylbutan-2-amine is a chiral amine with the molecular formula C10H15N . This compound is a structural analog of the 2-phenethylamine scaffold, a motif of significant importance in medicinal chemistry and neuroscience research . The 2-phenethylamine core is found in a wide range of biologically active molecules, from endogenous neurotransmitters to complex therapeutic agents, making it a valuable template for drug discovery and pharmacological studies . Researchers utilize chiral amines like this compound as key intermediates in the enzymatic synthesis of complex molecules . Its structure, featuring a stereocenter at the 2-position of the butanamine chain adjacent to a phenyl ring, allows it to serve as a building block for the development of ligands for various biological targets, including G-protein-coupled receptors (GPCRs) . This compound is presented for research purposes to investigate the role of chirality in molecular recognition and to explore structure-activity relationships in new chemical entities. This compound is supplied for laboratory research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B577099 (2S)-2-phenylbutan-2-amine CAS No. 13088-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13088-92-1

Molecular Formula

C10H15N

Molecular Weight

149.237

IUPAC Name

(2S)-2-phenylbutan-2-amine

InChI

InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m0/s1

InChI Key

XTTQGFJZEYVZAP-JTQLQIEISA-N

SMILES

CCC(C)(C1=CC=CC=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 Phenylbutan 2 Amine and Its Enantiomeric/diastereomeric Forms

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact.

Enzymatic Cascade Reactions for Enantioselective Formation

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an efficient route to chiral amines from readily available starting materials like racemic alcohols. nih.govresearchgate.net This approach avoids the isolation of intermediates, thereby saving time and resources. researchgate.net A notable one-pot enzymatic cascade has been developed for the conversion of racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine. nih.gov This system utilizes two enantio-complementary alcohol dehydrogenases (ADHs), cofactor recycling enzymes (NADH and NADPH oxidase), and an enantioselective transaminase (TA). nih.gov

This cascade was successfully applied to the amination of racemic 4-phenyl-2-butanol, achieving a good enantiomeric excess (ee) of 73% for the (S)-amine and an excellent ee of over 99% for the (R)-amine. nih.gov The process involves the oxidation of the alcohol to the corresponding ketone, followed by an enantioselective amination catalyzed by the transaminase. nih.gov

ω-Transaminase-Mediated Asymmetric Amination of Prochiral Ketones

ω-Transaminases (ω-TAs) are a key class of enzymes that catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone, yielding a chiral amine. nih.gov This method is highly attractive due to its potential for high enantioselectivity and the direct formation of the desired amine from a ketone precursor. nih.govacs.org The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. acs.org

The asymmetric amination of 4-phenyl-2-butanone using various ω-transaminases has been investigated. tdx.catresearchgate.net For instance, several commercial ω-TAs, including ATA-103, ATA-113, ATA-114, and ATA-117, have been tested for this transformation. researchgate.net The choice of enzyme is crucial for achieving the desired stereoselectivity. ATA-117 is effective for producing the (R)-enantiomer, while ATA-113 or ATA-103 are suitable for accessing the (S)-enantiomer. researchgate.net Reaction conditions, such as temperature and the presence of co-solvents like DMSO, can significantly influence both the conversion and enantioselectivity of the reaction. researchgate.net

To overcome the unfavorable reaction equilibrium often encountered in transaminase reactions, various strategies have been developed. One common approach is the removal of the pyruvate (B1213749) co-product by coupling the reaction with another enzyme, such as lactate (B86563) dehydrogenase (LDH) or pyruvate decarboxylase (PDC). tdx.catresearchgate.net This shifts the equilibrium towards the formation of the amine product. tdx.cat

ω-Transaminase Performance in the Amination of 4-Phenyl-2-butanone

EnzymeTarget EnantiomerConversion (%)Enantiomeric Excess (ee, %)Key ConditionsReference
ATA-113(S)82>9940°C, with LDH for pyruvate removal researchgate.net
ATA-117(R)>99>9930°C, 15% v/v DMSO, with LDH researchgate.net
AT ω-TA(R)~100>99With LDH or AlaDH system rsc.org

Kinetic Resolution of Racemic Precursors Utilizing Biocatalysts

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. rsc.orgresearchgate.net This technique relies on an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. rsc.org While this method is effective, its main drawback is the theoretical maximum yield of 50% for the desired enantiomer. researchgate.netrsc.org

Lipases are commonly employed for the kinetic resolution of racemic amines through enantioselective N-acylation. rsc.org For example, lipase (B570770) B from Candida antarctica (CAL-B) has been used for the kinetic resolution of various chiral amines. rsc.orgresearchgate.net In the context of 4-phenylbutan-2-amine, a mutant of ω-transaminase from Sphaerobacter thermophilus immobilized on polymeric resins has been successfully used for the kinetic resolution of the racemic amine. mdpi.commdpi.com This system, using pyruvate as the amino acceptor, allowed for 19 consecutive cycles in batch mode, consistently producing the (R)-enantiomer with excellent selectivity (ee > 99%) at approximately 50% conversion. mdpi.com

Deracemization Strategies Employing Stereocomplementary Enzymes

Deracemization is an advanced biocatalytic strategy that overcomes the 50% yield limitation of kinetic resolution by converting the undesired enantiomer into the desired one. mdpi.comresearchgate.net This is typically achieved in a one-pot, two-step process using two stereocomplementary enzymes. mdpi.comresearchgate.net

The process begins with the enantioselective deamination of the racemic amine by one ω-transaminase, which results in the formation of the corresponding ketone and leaves the desired amine enantiomer untouched (up to 50% yield). mdpi.comresearchgate.net In the second step, a second, stereocomplementary ω-transaminase catalyzes the asymmetric amination of the in-situ generated ketone to form the desired amine enantiomer. mdpi.comresearchgate.net This approach allows for a theoretical yield of up to 100% with high enantioselectivity. mdpi.com The deracemization of 4-phenylbutan-2-amine, a precursor for the antihypertensive drug dilevalol, has been reported as an important application of this strategy. mdpi.comresearchgate.net By switching the order of the transaminases, both the (R)- and (S)-enantiomers can be produced. mdpi.com

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a fundamental and widely used method in organic synthesis for the reduction of various functional groups. slideshare.netwiley.com

Heterogeneous Catalytic Hydrogenation Protocols (e.g., Pd/C)

Heterogeneous catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is a robust and scalable method for the synthesis of amines. google.comgoogle.com This can be achieved through the reductive amination of ketones or the hydrogenolysis of precursor molecules. google.comgoogle.com

In one approach, a diastereomeric mixture of N-benzyl-2-phenylbutan-2-amine can be synthesized via reductive amination of 2-phenyl-2-butanone with a chiral benzylamine. This intermediate mixture can then undergo hydrogenolysis in the presence of a Pd/C catalyst and hydrogen gas to cleave the benzyl (B1604629) group, yielding the desired chiral primary amine, (2S)-2-phenylbutan-2-amine. google.com One patent describes the hydrogenolysis of a diastereomeric amine mixture in methanol (B129727) using 5 wt% Pd/C at a hydrogen pressure of 4.1 bar, resulting in (R)-4-phenylbutan-2-amine with an 80% ee. google.com Another example details the hydrogenation of an α-amino ketone precursor over a 5% Pd-C catalyst in methanol at 4-5 kg/cm ² pressure and 50-70°C to produce the corresponding β-amino alcohol. google.com

Homogeneous Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides

The asymmetric hydrogenation of prochiral imines and enamides stands as one of the most direct and efficient methods for preparing valuable α-chiral amines. acs.org This strategy relies on the use of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium, which facilitates the enantioselective addition of hydrogen across the C=N double bond of an imine precursor. acs.orgdiva-portal.org The development of C2-symmetric diphosphine ligands, such as BINAP and DuPhos, was a significant breakthrough, enabling high enantioselectivities in these hydrogenations. diva-portal.org

For the synthesis of this compound, the corresponding prochiral imine, N-(phenylbutylidene)amine, would be the substrate. The catalyst, composed of a metal center and a chiral ligand, creates a chiral environment that directs the hydrogen delivery to one face of the imine, preferentially forming one enantiomer. While rhodium and ruthenium complexes have been effective, particularly for substrates with a coordinating group near the double bond, iridium catalysts have shown high efficiency for a broader range of substrates, including challenging diarylmethanimines. acs.orgdiva-portal.org However, achieving high yield and enantioselectivity can be challenging. For instance, the benzylic amination of phenylbutane, a related reaction, has been reported to result in poor yield (3%) and low enantioselectivity (28% ee), indicating the substrate's sensitivity to catalyst and reaction conditions. mdpi.com

The general catalytic cycle involves the formation of a metal-hydride species which then coordinates to the imine. This is followed by the migratory insertion of the C=N bond into the metal-hydride bond, forming a chiral metal-amido intermediate. Finally, hydrogenolysis releases the chiral amine product and regenerates the active catalyst. The choice of metal, ligand, solvent, and hydrogen pressure are all critical parameters that must be optimized to achieve high enantiomeric excess (ee). acs.org

Table 1: Key Catalyst Systems in Asymmetric Hydrogenation

Metal Common Ligands Substrate Type Key Feature
Iridium (Ir) f-Binaphane, f-spiroPhos N-alkyl imines, Diarylmethanimines High turnover numbers and enantioselectivities for challenging substrates. acs.org
Rhodium (Rh) DIOP, DIPAMP, BINAP Olefins with coordinating groups Pioneering systems for asymmetric hydrogenation. diva-portal.org

Ruthenium Pincer Complex Catalysis in Direct Amination

Ruthenium pincer complexes have emerged as powerful catalysts for a variety of chemical transformations, including the direct synthesis of amines from alcohols and ammonia (B1221849). google.com These complexes are characterized by a tridentate ligand that bonds to the ruthenium metal center in a meridional fashion, creating a highly stable and reactive catalytic species. chemrxiv.org The "pincer" ligand framework, often a PNN-type (Phosphorus-Nitrogen-Nitrogen) or PNP-type (Phosphorus-Nitrogen-Phosphorus), plays a crucial role in the catalytic cycle through metal-ligand cooperation. researchgate.netnii.ac.jp

The direct amination process typically involves the acceptorless dehydrogenative coupling of an alcohol with an amine source. In the synthesis of 2-phenylbutan-2-amine (B3428750), the starting material would be 2-phenylbutan-2-ol. The catalytic cycle, as investigated by density functional theory, is proposed to involve several stages:

Dehydrogenation of Alcohol: The Ru-pincer catalyst first dehydrogenates the alcohol to form the corresponding ketone (2-phenyl-2-butanone) and a dihydride ruthenium species. researchgate.net

Imine Formation: The ketone then reacts with ammonia to form an imine intermediate.

Hydrogenation of Imine: The dihydride ruthenium species then transfers the hydrogen atoms to the imine, yielding the final amine product and regenerating the active catalyst. researchgate.net

Research has demonstrated the viability of this method for producing chiral amines. For example, the direct amination of a related isomer using a ruthenium pincer catalyst with ammonia at 170 °C in an autoclave resulted in a 63% isolated yield, highlighting its potential for industrial-scale applications. This approach is atom-economical and avoids the need for pre-activating the starting materials, although it often requires high temperatures and pressures.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, providing a versatile route from carbonyl compounds. stackexchange.com The process involves the reaction of a ketone or aldehyde with an amine source, followed by the reduction of the resulting imine intermediate in situ. libretexts.org

Classical Reductive Amination Procedures

The classical approach to synthesizing 2-phenylbutan-2-amine via reductive amination starts with 2-phenyl-2-butanone. This ketone is condensed with an amine source, typically ammonia, to form an imine intermediate. This intermediate is then reduced to the target primary amine without being isolated. masterorganicchemistry.com

Several reducing agents can be employed for this transformation:

Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent, though it can also reduce the starting ketone, potentially lowering the efficiency. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for the imine (or the protonated iminium ion) over the ketone, especially under slightly acidic conditions that favor iminium ion formation. This selectivity makes it a preferred choice in many laboratory syntheses to avoid side reactions. masterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is another effective method, particularly suitable for industrial-scale production. libretexts.org

This two-step, one-pot procedure is a robust and widely documented method for preparing primary amines with high purity and yield.

Ultrasound-Assisted Reductive Amination for Enhanced Efficiency

To improve reaction efficiency, ultrasound irradiation has been successfully applied to reductive amination. derpharmachemica.com This technique, known as sonochemistry, enhances chemical reactions by creating acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium, which generates localized hot spots with high temperature and pressure. numberanalytics.com This leads to a significant reduction in reaction times, often from hours to minutes, minimizes side reactions, and increases yields. derpharmachemica.com

For the synthesis of primary amines, a reported ultrasound-assisted method involves using ethanolic ammonia and a ketone in the presence of titanium (IV) isopropoxide, followed by reduction with sodium borohydride. derpharmachemica.com This procedure is noted to be mild, rapid, and environmentally friendly. The reaction is typically complete within 10 minutes, providing good to excellent isolated yields. derpharmachemica.com The use of ultrasound offers a green chemistry approach by reducing energy consumption and often allowing for milder reaction conditions. numberanalytics.com

Table 2: Comparison of Reductive Amination Methods

Method Reagents Conditions Advantages Disadvantages
Classical 2-phenyl-2-butanone, NH₃, NaBH₃CN or H₂/Pd-C Standard lab conditions or high pressure Well-established, high yield. Long reaction times, harsh conditions for H₂. derpharmachemica.com

| Ultrasound-Assisted | 2-phenyl-2-butanone, NH₃/EtOH, Ti(OiPr)₄, NaBH₄ | Ultrasound irradiation, ~10 min | Very fast, high efficiency, mild conditions. derpharmachemica.com | Specialized equipment required, scalability can be a challenge. numberanalytics.com |

Lewis Acid and Brønsted Acid Catalysis in Reductive Amination

The efficiency of reductive amination can be significantly enhanced by the use of acid catalysts. d-nb.info Both Lewis and Brønsted acids play a key role in activating the carbonyl group of the starting ketone, 2-phenyl-2-butanone.

Lewis acids , such as titanium (IV) isopropoxide (Ti(OiPr)₄) or ytterbium (III) acetate (B1210297) (Yb(OAc)₃), coordinate to the carbonyl oxygen. derpharmachemica.comd-nb.info This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic ammonia. This activation facilitates the initial formation of the hemiaminal intermediate, which then dehydrates to the imine. masterorganicchemistry.com The use of Lewis acids can also improve the stereoselectivity in asymmetric reductive aminations. d-nb.info

Brønsted acids (proton donors) can also catalyze the reaction, primarily by protonating the carbonyl oxygen to achieve a similar activation. d-nb.inforesearchgate.net Furthermore, under slightly acidic conditions, the imine intermediate is protonated to form an iminium ion. This ion is more electrophilic and more readily reduced by hydride reagents than the neutral imine, which can accelerate the reduction step and suppress side reactions like the reduction of the starting ketone. stackexchange.comd-nb.info

Diastereomeric Resolution and Separation Techniques

When a synthesis results in a racemic mixture (an equal mixture of (R)- and (S)-enantiomers) of 2-phenylbutan-2-amine, a resolution step is necessary to isolate the desired (2S)-enantiomer. The most common industrial method for resolving racemic amines is through the formation of diastereomeric salts. innovareacademics.inresearchgate.net

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. innovareacademics.in This reaction converts the pair of enantiomers into a pair of diastereomers (specifically, diastereomeric salts).

(R)-amine + (S)-acid → (R,S)-diastereomeric salt (S)-amine + (S)-acid → (S,S)-diastereomeric salt

Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. innovareacademics.in This difference allows for their separation by methods like fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. google.com After separating the crystallized salt by filtration, the pure enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid innovareacademics.in

(-)-Mandelic acid innovareacademics.ingoogle.com

(+)-Camphor-10-sulfonic acid innovareacademics.in

N-formyl-L-phenylalanine google.com

For example, a patented process for a related compound, 2-amino-4-phenylbutane, describes the use of D(-)-mandelic acid or N-formyl-L-phenylalanine to form diastereomeric salts that can be separated by crystallization from a solvent like ethanol (B145695) or water. google.com The less soluble salt is isolated, and the amine enantiomer is then liberated by adjusting the pH. google.com

Table 3: Mentioned Chemical Compounds

Compound Name Formula/Type Role/Context
This compound C₁₀H₁₅N Target Compound
2-Phenyl-2-butanone C₁₀H₁₂O Starting Material (Ketone)
2-Phenylbutan-2-ol C₁₀H₁₄O Starting Material (Alcohol)
Ammonia NH₃ Reagent (Amine Source)
Iridium Ir Catalyst Metal
Rhodium Rh Catalyst Metal
Ruthenium Ru Catalyst Metal
BINAP C₄₄H₃₂P₂ Chiral Ligand
DuPhos C₃₀H₄₄P₂ Chiral Ligand
Ruthenium Pincer Complex Ru-Ligand Catalyst
Sodium Borohydride NaBH₄ Reducing Agent
Sodium Cyanoborohydride NaBH₃CN Reducing Agent
Hydrogen H₂ Reducing Agent
Palladium on Carbon Pd/C Catalyst
Raney Nickel Ni-Al Catalyst
Titanium (IV) isopropoxide C₁₂H₂₈O₄Ti Lewis Acid Catalyst
Ytterbium (III) acetate Yb(C₂H₃O₂)₃ Lewis Acid Catalyst
(+)-Tartaric acid C₄H₆O₆ Chiral Resolving Agent
(-)-Mandelic acid C₈H₈O₃ Chiral Resolving Agent
(+)-Camphor-10-sulfonic acid C₁₀H₁₆O₄S Chiral Resolving Agent
N-formyl-L-phenylalanine C₁₀H₁₁NO₃ Chiral Resolving Agent
Ethanol C₂H₅OH Solvent

Formation and Separation of Diastereomeric Salts

A classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.orgsigmaaldrich.com This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by methods like fractional crystallization. libretexts.org

For a racemic mixture of a base, such as 2-phenylbutan-2-amine, a single enantiomer of a chiral acid is used to form a pair of diastereomeric salts: (R)-amine·(R)-acid and (S)-amine·(R)-acid. libretexts.org These salts can then be separated. Chiral acids commonly employed for this purpose include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

In the context of resolving amines structurally similar to 2-phenylbutan-2-amine, such as 2-amino-4-phenylbutane, L-tartaric acid and D-(-)-mandelic acid have been successfully utilized. google.com For example, when resolving 2-amino-4-phenylbutane, the use of L-tartaric acid in ethanol can lead to the isolation of the (S)-enantiomer as a pure hydrogen tartrate salt after recrystallizations. google.com Similarly, D-(-)-mandelic acid has been used to selectively crystallize and isolate the (S)-2-amino-4-phenylbutane D-mandelic acid salt. google.com The choice of solvent is critical, as it significantly influences the differential solubility of the diastereomeric salts.

The general principle involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize out of the solution. After separation by filtration, the enantiomerically enriched amine can be liberated from the salt by treatment with a base. libretexts.org

Table 1: Chiral Resolving Agents and Their Applications This table is generated based on data for structurally similar amines, illustrating the principle of the methodology.

Resolving Agent Racemate Example Key Outcome Reference
L-Tartaric Acid 2-Amino-4-phenylbutane Isolation of (S)-enantiomer hydrogen tartrate salt. google.com
D-(-)-Mandelic Acid 2-Amino-4-phenylbutane Selective crystallization of the (S)-enantiomer salt. google.com
(R)-Mandelic Acid Setraline (racemate) Used in the industrial preparation of the antidepressant Setraline. sigmaaldrich.com
(-)-Di-p-toluoyl-L-tartaric acid Paroxetine (racemate) Used for the resolution in the synthesis of the antidepressant Paroxetine. sigmaaldrich.com

Chromatographic Resolution Methods

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the direct separation of enantiomers. humanjournals.com This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. eijppr.com

For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. eijppr.com For instance, a cellulose tris(3,5-dimethylphenylcarbamate) coated column can achieve baseline separation of enantiomers. The mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) with a basic additive (e.g., diethylamine), plays a crucial role in optimizing the separation.

The addition of acidic modifiers to the mobile phase, such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA), has also been shown to dramatically improve the chiral separation of basic compounds on polysaccharide-based CSPs. nih.gov This effect is thought to arise from a combination of ion-pair formation in the mobile phase and an enhanced interaction with the CSP due to a localized pH decrease. nih.gov

Table 2: Example Conditions for Chiral HPLC Resolution This table presents illustrative data for the separation of chiral amines, demonstrating the chromatographic principle.

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IC)
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% Diethylamine
Detection UV
Result Baseline separation of enantiomers

Data adapted from a representative method for a similar compound class.

Novel Chemical Synthesis Routes

Recent advancements in synthetic organic chemistry have provided new pathways for the construction of chiral amines. These novel methods offer potential advantages in terms of efficiency, stereoselectivity, and substrate scope.

Multi-Component Reactions for the Preparation of Substituted Amines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient tools for building molecular complexity. While direct application of MCRs for the synthesis of this compound is not prominently documented, related strategies highlight the potential of this approach.

A notable example is a three-component reaction involving an N-protected L-phenylalaninal, an amine, and a masked acyl cyanide (MAC) reagent. d-nb.infocolab.wsunica.it This "oxyhomologation" reaction proceeds with high diastereoselectivity to produce substituted anti-(2S,3S)-allophenylnorstatin amides. d-nb.info Although this specific reaction builds a 1,3-diamino-4-phenylbutan-2-ol scaffold rather than 2-phenylbutan-2-amine, it demonstrates the power of MCRs in creating complex chiral structures from simple precursors in a highly controlled manner. d-nb.infocolab.wsunica.it The stereochemical outcome is often governed by Felkin-Anh-type addition to an aldehyde intermediate. d-nb.infounica.it

Carbonyl-Activated Hydride Deprotection/Reduction Protocols

The reduction of amides to amines is a fundamental transformation. Modern protocols have improved the efficiency of this reaction. One such method involves the activation of a carbonyl group with an electrophilic reagent, such as trimethylsilyl (B98337) chloride (TMSCl), followed by reduction with a hydride source like lithium aluminium hydride (LiAlH₄). d-nb.infounica.it This two-component system facilitates the reduction of even sterically hindered or electron-rich amides that might be resistant to reduction by LiAlH₄ alone. d-nb.info

This protocol has been successfully applied to the reduction of N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides to their corresponding N1-substituted 1,3-diamino-4-phenylbutan-2-ol derivatives. d-nb.infounica.it The activation with TMSCl is crucial for achieving good yields, and the choice of solvent (e.g., CH₂Cl₂) can also significantly impact the reaction's efficiency. d-nb.infounica.it

One-Carbon Homologation Strategies

One-carbon homologation refers to a set of reactions that extend a carbon chain by a single carbon atom. rsc.org The Arndt-Eistert synthesis is a classic example, converting a carboxylic acid into its higher homolog. libretexts.orgwikipedia.org This method involves the reaction of an activated carboxylic acid (e.g., an acid chloride) with diazomethane (B1218177) to form an α-diazoketone, which then undergoes a Wolff rearrangement to produce a ketene (B1206846). wikipedia.orgorganic-chemistry.org The ketene can be trapped by various nucleophiles to yield the homologated product. organic-chemistry.org

This strategy is particularly valuable for synthesizing β-amino acids from α-amino acids, with the key advantage that the stereochemistry of the α-carbon is typically retained during the rearrangement. libretexts.orgorgsyn.org For instance, N-protected (S)-phenylalanine can be converted to N-protected (S)-3-amino-4-phenylbutanoic acid. libretexts.org While this produces a carboxylic acid and not directly an amine, subsequent functional group manipulations could lead to the desired amine structure. Given the hazards associated with diazomethane, safer alternatives such as the use of diazo(trimethylsilyl)methane or the Kowalski ester homologation have been developed. libretexts.orgorganic-chemistry.org Other homologation strategies starting from amino aldehydes or esters have also been explored to create α-amino epoxides, which are versatile intermediates. d-nb.infoorgsyn.orgresearchgate.net

Stereochemical Control and Enantioselective Synthesis in 2s 2 Phenylbutan 2 Amine Production

Strategies for High Enantioselectivity and Diastereoselectivity

Achieving high levels of stereochemical purity in the synthesis of (2S)-2-phenylbutan-2-amine requires sophisticated methodologies that can differentiate between the two possible enantiomers. The primary approaches include the use of chiral auxiliaries, the design of specific chiral catalysts, and leveraging the inherent stereochemistry of the starting materials.

One effective strategy for asymmetric synthesis is the use of a chiral auxiliary. d-nb.info This method involves temporarily incorporating an enantiomerically pure molecule (the auxiliary) into the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being removed.

In the context of amine synthesis, a common approach is the reductive amination of a prochiral ketone. d-nb.infogoogle.com For the synthesis of 2-phenylbutan-2-amine (B3428750), this would typically start with 2-phenylbutan-2-one. This ketone is reacted with an enantiopure chiral amine auxiliary, such as (R)-1-phenylethylamine or its (S)-enantiomer, which are readily available in high enantiomeric purity. google.comgoogle.com This initial reaction forms a mixture of diastereomeric imines or enamines, which are then hydrogenated. The chiral auxiliary guides the hydrogenation step, leading to the preferential formation of one diastereomer of the secondary amine product. google.com

A good diastereoselectivity is considered to be a diastereomeric excess (de) of ≥70%. google.com The process generally allows for achieving such levels of purity. google.com The final step involves the cleavage of the chiral auxiliary, often through hydrogenolysis, to yield the desired enantiomerically enriched primary amine, this compound. google.comgoogle.com The effectiveness of this method lies in the ability of the auxiliary to create a diastereomeric intermediate that allows for stereochemical differentiation during the key bond-forming step. bac-lac.gc.ca

Table 1: Diastereoselective Synthesis using Chiral Auxiliaries

Prochiral Ketone Chiral Auxiliary Key Step Outcome Reference
Aliphatic Ketone (R)-1-methylbenzylamine Reductive Amination Secondary amine diastereomer (de ≥70%) google.com

Asymmetric catalysis is a powerful tool that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product. bac-lac.gc.ca The catalyst, typically a transition metal complexed with a chiral ligand, creates a chiral environment for the reaction. acs.org For the synthesis of chiral amines like this compound, asymmetric hydrogenation of imines is a prominent method. acs.org

The design of the chiral ligand is critical for achieving high enantioselectivity. rsc.org Ligands such as those derived from BINOL, BINAP, DuPhos, and various phosphoramidites have proven to be highly effective. rsc.orgnih.gov For instance, iridium complexes with phosphine-phosphoramidite ligands or f-binaphane have been successfully used for the asymmetric hydrogenation of sterically hindered N-aryl ketimines, yielding chiral amines with good to excellent enantioselectivities. acs.org Similarly, ruthenium catalysts, such as the Xyl-Skewphos/DPEN-Ru complex, have demonstrated very high enantioselectivities (up to 99% ee) in the hydrogenation of a range of imines. acs.org

The interaction between the substrate and the chiral catalyst is highly specific. In some cases, factors like anion-bonding interactions between the substrate and a functional group on the ligand (e.g., a thiourea (B124793) motif) play a crucial role in determining the enantioselectivity. acs.org The continuous development of novel chiral ligands is driven by the need to expand the substrate scope and improve the efficiency and selectivity of catalytic asymmetric reactions. bac-lac.gc.ca

Table 2: Asymmetric Catalysis for Chiral Amine Synthesis

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
Ir/f-binaphane N-aryl alkylarylamines Good to Excellent acs.org
Ru-Pybox Aromatic Imines Excellent acs.org
Rh/ZhaoPhos Dibenzoazepine hydrochlorides >99% acs.org

In some stereoselective syntheses, the stereochemical outcome is dictated by a chiral center already present in the substrate molecule, a phenomenon known as substrate-controlled stereoselectivity. nih.govacs.org This is particularly relevant when synthesizing molecules with multiple stereocenters. The existing stereocenter can influence the facial selectivity of an attack on a nearby prochiral center, often overriding the inherent stereochemical preference of the catalyst or reagent. nih.govacs.org

For example, in the reductive amination of a ketone that already contains a stereogenic center, the absolute configuration of the newly formed amine center can be controlled by the configuration of the pre-existing chiral carbon. acs.org Researchers have observed that the hydride attack often occurs anti-periplanar to the substituent on the existing chiral center to minimize steric hindrance. nih.gov This principle has been utilized in biocatalytic cascades combining ene-reductases (EReds) and imine reductases (IReds) to synthesize amines with two stereocenters from α,β-unsaturated ketones. acs.org By selecting enzymes with different stereoselectivities, it is possible to access all four possible stereoisomers of the amine product in a highly diastereomerically enriched form. nih.govacs.org

Chiral Ligand Design and Application in Asymmetric Catalysis

Enantiopurity Enhancement and Configurational Stability Studies

While asymmetric synthesis methods aim to produce one enantiomer selectively, the resulting product often contains a small amount of the undesired enantiomer. Therefore, techniques for enhancing enantiopurity are crucial. One powerful method is deracemization, which converts a racemic mixture into a single, pure enantiomer. mdpi.com

Biocatalytic deracemization using ω-transaminases (ω-TAs) has been effectively applied to chiral amines. mdpi.commbl.or.kr This process can involve two stereocomplementary enzymes or a single enzyme in a kinetic resolution where the undesired enantiomer is selectively converted to a ketone, which can then be racemized and recycled. mdpi.comconicet.gov.ar For instance, the kinetic resolution of racemic 4-phenylbutan-2-amine using an engineered ω-transaminase has been shown to produce the (R)-enantiomer with excellent enantiomeric excess (>99% ee). mdpi.com Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the starting material or the ketone intermediate, theoretically allowing for a 100% yield of the desired enantiomer. conicet.gov.arnih.gov

Configurational stability is also a critical consideration. The synthesized chiral center must be stable under various conditions to prevent racemization, which would negate the efforts of the asymmetric synthesis. Studies on the configurational stability of chiral amines ensure that the enantiopurity is maintained during subsequent reaction steps, purification, and storage.

Stereochemical Analysis Methodologies

Confirming the stereochemical purity of this compound requires specialized analytical techniques that can distinguish between enantiomers. Basic identification methods are insufficient for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric purity. This technique uses a chiral stationary phase (CSP), often based on derivatives of cellulose (B213188) or amylose, which interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating agents or chiral shift reagents. These reagents form transient diastereomeric complexes with the enantiomers, causing the corresponding signals in the NMR spectrum to appear at different chemical shifts. This allows for the integration and quantification of each enantiomer in the mixture. For molecules with multiple stereocenters, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative configuration of the stereocenters by analyzing through-space interactions between protons. nih.gov

Role of 2s 2 Phenylbutan 2 Amine As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Stereoselective Synthesis of Complex Chiral Molecules

Chiral amines, such as (2S)-2-phenylbutan-2-amine, are highly sought-after intermediates in the pharmaceutical and agrochemical industries for the synthesis of enantiomerically pure compounds. d-nb.infomdpi.com Their importance lies in their ability to introduce chirality, which is essential for the biological activity of many drugs and agrochemicals. The development of efficient and environmentally friendly methods for producing chiral amines in high yields and with high enantioselectivity is a significant area of research. d-nb.info

One of the key strategies for synthesizing chiral amines is the reductive amination of prochiral ketones. d-nb.info This method involves the conversion of a ketone to a chiral amine in a two-step process. While this is a powerful technique, achieving high stereoselectivity can be challenging. d-nb.info Researchers have explored various approaches to enhance the stereochemical outcome, including the use of chiral auxiliaries, Lewis acid catalysis, and biocatalysis. d-nb.infomdpi.com

For instance, the enzymatic synthesis of chiral amines using transaminases offers a green alternative to chemical methods. mdpi.com However, the thermodynamic equilibrium of the reaction often limits the conversion efficiency. To address this, strategies such as in-situ by-product removal have been developed. In one study, the coupling of a transaminase with a pyruvate (B1213749) decarboxylase (PDC) was shown to significantly improve the synthesis of (S)-3-amino-1-phenylbutane, achieving high stereoselectivity. mdpi.com

The versatility of chiral amines as building blocks is further demonstrated by their use in the synthesis of a wide array of complex molecules. They serve as precursors to other chiral intermediates and are integral components in the construction of diverse molecular scaffolds. d-nb.info

Application in the Construction of Chiral Nitrogen-Containing Heterocycles

Chiral nitrogen-containing heterocycles are prevalent structural motifs in a vast number of biologically active compounds and natural products. The synthesis of these complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. Chiral amines and their derivatives, such as N-tert-butanesulfinyl imines, have proven to be exceptionally useful intermediates in the enantioselective synthesis of these heterocycles. researchgate.net

The tert-butanesulfinyl group, a powerful chiral auxiliary, can be readily attached to amines to form sulfinyl imines. researchgate.net The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack, while its chirality directs the approach of the nucleophile, leading to high diastereoselectivity in the formation of the new stereocenter. researchgate.net Following the key bond-forming step, the auxiliary can be easily removed under mild acidic conditions to furnish the desired enantioenriched amine. researchgate.netresearchgate.net

This methodology has been successfully applied to the synthesis of a variety of nitrogen-containing heterocycles. For example, the reaction of N-tert-butanesulfinyl imines with organometallic reagents, followed by removal of the auxiliary, provides access to chiral amines that can be cyclized to form pyrrolidines and other heterocyclic systems. researchgate.net

A notable example involves the reaction of N-tert-butanesulfinyl imines with ethyl 4-nitrobutanoate. The resulting β-nitroamine derivatives can be readily transformed into 5-(1-aminoalkyl)-2-pyrrolidones through reduction of the nitro group and subsequent intramolecular cyclization. researchgate.net This highlights the utility of this strategy in constructing functionalized heterocyclic scaffolds from simple starting materials.

Utilization in Multi-Component Reactions for Diverse Chemical Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly convergent and atom-economical, making them attractive for the efficient generation of chemical diversity. The incorporation of chiral components, such as chiral amines, into MCRs enables the synthesis of enantiomerically enriched products with a wide range of structural architectures. researchgate.net

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. researchgate.net When a chiral amine is used in the Ugi-4CR, its stereochemistry can influence the formation of new stereocenters, leading to diastereoselective product formation.

Another important MCR is the Petasis boron-Mannich reaction, which involves the coupling of a boronic acid, an amine, and a carbonyl derivative to generate highly functionalized amines. researchgate.net This reaction is particularly valuable for creating molecules with multiple stereogenic centers with high levels of diastereoselectivity and enantioselectivity. researchgate.net

The development of novel MCRs continues to expand the synthetic chemist's toolbox. For example, a catalyst-free, three-component reaction of carbon disulfide (CS₂), amines, and sulfoxonium ylides in water has been developed for the synthesis of β-keto dithiocarbamates, thiazolidine-2-thiones, and thiazole-2-thiones. organic-chemistry.org This method is environmentally friendly and demonstrates broad substrate scope, accommodating various primary and secondary amines. organic-chemistry.org

The use of chiral amines in MCRs provides a direct and efficient pathway to a diverse array of complex, stereochemically defined molecules, which are of significant interest in medicinal chemistry and materials science.

Integration into Hydroxyethylamine and Diamine Scaffolds for Medicinal Chemistry Research

Hydroxyethylamine (HEA) and diamine scaffolds are critical pharmacophores found in a wide range of therapeutic agents, most notably in HIV protease inhibitors. acs.orgnih.gov The stereochemistry of these scaffolds is paramount for their biological activity, making the use of chiral building blocks essential in their synthesis.

The nucleophilic ring-opening of chiral epoxides with amines is a common and effective strategy for constructing the HEA core. acs.org For instance, the reaction of a chiral epoxide, such as (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane, with an amine like benzylamine, leads to the formation of a key diamine alcohol intermediate. nih.govpreprints.org This intermediate can then be further elaborated into more complex molecules.

The synthesis of these scaffolds often involves a multi-step sequence. A typical route might begin with a commercially available chiral starting material, which is then converted to a chiral epoxide. The epoxide is subsequently opened with an appropriate amine to install the diamine functionality with control over the newly formed stereocenter. The resulting amino alcohol can then undergo further modifications, such as N-acylation or N-sulfonylation, to introduce additional diversity and modulate the biological properties of the final compound. nih.gov

For example, in the synthesis of novel HIV-1 protease inhibitors, a key intermediate, (2R,3S)-3-amino-1-(benzylamino)-4-phenylbutan-2-ol, was prepared by the reaction of (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane and benzylamine. nih.gov This diamine was then used to build a series of heteroarylcarboxyamide derivatives. nih.gov

The ability to introduce specific stereochemistry into these scaffolds through the use of chiral amines and other chiral precursors is fundamental to the design and discovery of new and effective therapeutic agents.

PrecursorReagentResulting ScaffoldApplication
(2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutaneBenzylamine(2R,3S)-3-amino-1-(benzylamino)-4-phenylbutan-2-olHIV Protease Inhibitors
(2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutanep-Toluidineβ-amino alcoholAntimalarials, Antifungals, HIV Inhibitors

Table 1: Examples of Chiral Precursors in the Synthesis of Bioactive Scaffolds

Development of Sulfinamide-Based Chiral Auxiliaries and Catalysts Derived from Related Amine Structures

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as exceptionally versatile and widely used reagents in asymmetric synthesis. yale.edu Developed by the Ellman lab, these compounds serve as powerful chiral auxiliaries for the synthesis of a vast array of chiral amines. yale.edu The utility of tert-butanesulfinamide stems from its ability to be readily condensed with aldehydes and ketones to form N-sulfinyl imines. researchgate.net

These chiral N-sulfinyl imines are key intermediates that undergo diastereoselective nucleophilic additions with a wide range of carbon-based nucleophiles. researchgate.net The sulfinyl group, being a chiral and electron-withdrawing moiety, effectively controls the stereochemical outcome of the reaction, leading to the formation of the desired amine product with high diastereomeric ratios. researchgate.netresearchgate.net A significant advantage of this methodology is the facile cleavage of the N-sulfinyl group under mild acidic conditions, affording the free chiral amine. researchgate.netresearchgate.net

The impact of this chemistry is evident from its widespread adoption in both academic and industrial settings, including its use in the large-scale synthesis of pharmaceutical drug candidates. yale.edu In fact, numerous clinical candidates and approved drugs have been discovered and produced using tert-butanesulfinamide chemistry. yale.edu

Beyond their role as chiral auxiliaries, sulfinamide functionalities have been incorporated into the design of novel chiral ligands and organocatalysts. yale.edu The unique electronic and steric properties of the sulfinyl group can be harnessed to create highly effective catalysts for a variety of asymmetric transformations. For example, sulfinamide-based ligands have been successfully employed in transition metal-catalyzed reactions, while sulfinamide-containing molecules have been developed as hydrogen-bonding organocatalysts. yale.edu

Chiral Auxiliary/CatalystApplicationKey Features
tert-ButanesulfinamideAsymmetric synthesis of chiral aminesForms chiral N-sulfinyl imines; high diastereoselectivity in nucleophilic additions; mild cleavage conditions.
Sulfinamide-based ligandsAsymmetric transition metal catalysisProvides a chiral environment around the metal center.
Sulfinamide-based organocatalystsAsymmetric hydrogen bonding catalysisEnhances acidity and provides a chiral environment.

Table 2: Applications of Sulfinamide-Based Chiral Reagents

Mechanistic Investigations of Reactions Involving 2s 2 Phenylbutan 2 Amine and Its Derivatives

Elucidation of Reaction Pathways and Intermediates

The synthesis and reactions of (2S)-2-phenylbutan-2-amine and related structures often proceed through complex pathways involving various intermediates. For instance, in the biocatalytic synthesis of chiral amines, the reaction mechanism is well-studied and follows a ping-pong-bi-bi kinetic model. mdpi.com In this two-step process, a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, bound to a lysine (B10760008) residue of the transaminase enzyme, facilitates the transfer of an amino group from an amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mdpi.commdpi.com This intermediate then transfers the amine group to a ketone substrate, regenerating the PLP for the next catalytic cycle. mdpi.com

In organocatalyzed reactions, such as amine-catalyzed aldol (B89426) reactions, the formation of enamine intermediates is a key step. researchgate.net The reaction proceeds through the addition of an amino group to a carbonyl, forming a hemiaminal, which then leads to an iminium intermediate and subsequently the enamine. researchgate.net The C-C bond-forming step is often rate-limiting. researchgate.net In some cases, oxetane (B1205548) intermediates can also be formed. researchgate.net

Metal-catalyzed reactions also involve distinct intermediates. For example, in iron-catalyzed aminofunctionalization of olefins, spectroscopic and computational studies have identified high-spin Fe(III)-N-acyloxy and Fe(III)-iminyl radical species as key intermediates. acs.org Similarly, in palladium-catalyzed oxidative amination of alkenes, cis-aminopalladation intermediates are proposed to explain the observed regioselectivity. acs.org

Detailed Analysis of Catalytic Cycles in Enantioselective Transformations

Catalytic cycles are fundamental to understanding how chiral catalysts achieve high enantioselectivity. In the enantioselective synthesis of chiral amines via asymmetric hydrogenation, deuterium (B1214612) labeling experiments and DFT calculations have been employed to elucidate the catalytic mechanism. acs.org These studies suggest an equilibrium between an enamine and its imine isomer, with the imine being the active substrate for the asymmetric 1,2-addition of a metal-hydride species. acs.org

For iron-catalyzed cross-coupling reactions, radical probe experiments have suggested a catalytic cycle starting with the reduction of a pre-catalyst to a divalent iron species. acs.org This species then abstracts a halogen from the substrate to generate an iron species and a radical intermediate, which then undergoes arylation. acs.org

In biocatalytic systems, such as the deracemization of racemic amines using two stereocomplementary ω-transaminases, the catalytic cycle involves the enantioselective deamination of one enantiomer to form a ketone co-product, which is then asymmetrically aminated by the second enzyme to the desired enantiomer. mdpi.com

The following table summarizes different catalytic systems and their proposed active species and intermediates:

Catalytic SystemCatalyst/EnzymeProposed Active Species/IntermediateReaction Type
Biocatalytic Aminationω-TransaminasePyridoxamine phosphate (PMP)Transamination
OrganocatalysisProlineEnamineAldol Reaction
Iron CatalysisFe(acac)₃Fe(II) species, radical intermediateCross-coupling
Nickel CatalysisNiBr₂·diglyme/(S,S)-diamineNi(II)-HAsymmetric Hydrogenation
Rhodium CatalysisRh₂(esp)₂Rhodium nitreneC-H Amination

Transition State Analysis and Origin of Selectivity

The origin of stereoselectivity in asymmetric reactions is often explained by analyzing the transition states of the stereodetermining step. Using density functional theory (DFT), the transition states of amine-catalyzed aldol reactions have been modeled. researchgate.net These studies show that primary enamine-mediated reactions proceed through half-chair transition states with hydrogen bonding, leading to lower activation energies compared to secondary enamine-mediated reactions. researchgate.net

In the E2 elimination reaction of 2-chloro-3-phenylbutane, the stereospecificity of the reaction is explained by the anti-periplanar arrangement of the leaving group and the beta-hydrogen in the transition state, which can be visualized using Newman projections. pearson.com

For biocatalytic reductive amination using amine dehydrogenases, docking simulations have been used to analyze the conformations of the substrate in the active site. whiterose.ac.uk The stereochemical outcome is determined by the orientation of the hydride transfer from the NAD(P)H cofactor to the iminium intermediate. whiterose.ac.uk

Enzyme Mechanism Studies in Biocatalytic Amination

Biocatalytic amination using enzymes like ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) offers a green and efficient route to chiral amines. mdpi.comresearchgate.net The mechanism of ω-TAs involves the aforementioned ping-pong-bi-bi mechanism with a PLP cofactor. mdpi.commdpi.com These enzymes can be used for kinetic resolution of racemic amines, asymmetric synthesis from prochiral ketones, and deracemization of racemic amines. mdpi.commdpi.com

Native amine dehydrogenases (nat-AmDHs) catalyze the stereoselective reductive amination of ketones. researchgate.net The proposed mechanism involves the attack of ammonia (B1221849) on the carbonyl carbon to form an imine intermediate, followed by a hydride transfer from a reduced nicotinamide (B372718) cofactor. researchgate.net Kinetic studies have highlighted the efficiency of these enzymes, particularly their high activity in the reductive direction and low activity in the reverse oxidative direction. researchgate.net

Recent advancements have led to the development of enzymatic cascades for the synthesis of chiral amines from racemic alcohols. These one-pot systems can convert a racemic alcohol into either the (S)- or (R)-enantiopure amine with high conversion and enantioselectivity. nih.gov

The table below presents data on the biocatalytic amination of 4-phenyl-2-butanone:

EnzymeSubstrate ConcentrationConversion (%)Enantiomeric Excess (%)Reference
TsRTA10 mM->99 (R) nih.gov
TsRTA50 mM67>99 (R) nih.gov
ADH/TA cascade50 mM73>99 (S) nih.gov

Role of Substituent Effects on Reaction Mechanisms

Substituent effects play a significant role in influencing the rates and mechanisms of chemical reactions. In nucleophilic acyl substitution reactions, the nature of the substituent on the carbonyl group affects its electrophilicity and the leaving group ability of the departing group. libretexts.org Electron-donating groups stabilize the carbonyl and decrease reactivity, while electron-withdrawing groups have the opposite effect. libretexts.org

In the context of antioxidant mechanisms, DFT studies have shown that electron-withdrawing substituents increase the bond dissociation enthalpy (BDE) and ionization potential (IP), while electron-donating substituents increase the proton dissociation enthalpy (PDE) and proton affinity (PA). researchgate.net The position of the substituent (ortho vs. meta) also has a significant impact on these thermodynamic parameters. researchgate.net

For the enantioselective intermolecular C-H amination of benzylic substrates, the electronic nature of substituents on the aryl moiety of the C-H substrate was found to have a minimal effect on the enantioselectivity of the reaction when using a specific rhodium catalyst. rsc.org This suggests that the catalyst's chiral environment is the dominant factor in controlling the stereochemical outcome. rsc.org

Synthetic Exploration of Analogues and Derivatives of 2s 2 Phenylbutan 2 Amine for Research Purposes

Design and Synthesis of Structurally Related Chiral Amines and Amino Alcohols

The synthesis of chiral amines and amino alcohols structurally related to (2S)-2-phenylbutan-2-amine is a key area of research, driven by their potential as building blocks in asymmetric synthesis and as components of biologically active molecules. A variety of synthetic strategies have been developed to access these valuable compounds.

One common approach involves the modification of chiral precursors. For instance, chiral amino alcohols can be synthesized from chiral amino acids. chimia.ch Biocatalytic methods, employing enzymes like amine dehydrogenases (AmDHs), have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymatic reactions often exhibit high enantioselectivity and operate under mild conditions. nih.gov For example, a one-pot enzymatic cascade has been developed for the direct conversion of a racemic secondary alcohol into either the (S)- or (R)-enantiomer of the corresponding amine. nih.gov This system utilizes two enantio-complementary alcohol dehydrogenases, a cofactor recycling system, and a stereoselective transaminase. nih.gov

The reduction of α-amino ketones is another versatile method for preparing β-amino alcohols. google.com The stereochemical outcome of this reduction can often be controlled by the chirality of the starting amine. google.com Furthermore, methods for the enantioselective synthesis of chiral vicinal amino alcohols have been developed using amine dehydrogenases, demonstrating the broad applicability of biocatalysis in this field. researchgate.net

The following table provides examples of structurally related chiral amines and amino alcohols:

Compound NameMolecular FormulaStructure
(S)-2-(Dimethylamino)-2-phenylbutan-1-olC12H19NO[Image of (S)-2-(Dimethylamino)-2-phenylbutan-1-ol structure]
(2S)-2-amino-4-phenylbutan-1-olC10H15NO[Image of (2S)-2-amino-4-phenylbutan-1-ol structure]
(S)-4-phenylbutan-2-amineC10H15N[Image of (S)-4-phenylbutan-2-amine structure]

Functionalization Strategies for Diverse Chemical Exploration

The functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives for chemical exploration. These strategies aim to introduce new functional groups at various positions of the molecule, thereby modulating its physicochemical and biological properties.

Electrochemical methods have been developed for the α-functionalization of N-aryl-activated tertiary amines. researchgate.net This approach allows for the introduction of various substituents at the α-position of the amine. researchgate.net Another innovative strategy is the deaminative functionalization of alkyl amines. rsc.org In this process, the amine is converted into an alkyl bistriflimidate, which can then undergo a variety of transformations, including borylation, sulfuration, and selenation. rsc.org For example, 2-amino-4-phenylbutane has been successfully converted to its corresponding borylated product in a 45% yield using this method. rsc.org

Peroxidation reactions, catalyzed by transition metals like copper and ruthenium, have also been employed to functionalize amines. beilstein-journals.org These reactions introduce a tert-butylperoxy group, expanding the chemical space of accessible derivatives. beilstein-journals.org Furthermore, the synthesis of proline analogues bearing a δ-benzyl substituent has been achieved through intramolecular cyclization of a β-amino acid derived from L-phenylalanine, showcasing a method for creating cyclic derivatives. rsc.org

These functionalization strategies are essential for generating libraries of compounds with diverse structures and properties, which can then be screened for various applications.

Stereoselective Derivatization for Library Synthesis

Stereoselective derivatization is a powerful tool for generating libraries of chiral compounds with defined stereochemistry. This is particularly important in drug discovery and materials science, where the three-dimensional arrangement of atoms can have a profound impact on a molecule's function.

Enzymatic methods are frequently employed for stereoselective derivatization. For instance, omega-amino acid transaminases can be used to enantiomerically enrich a mixture of chiral amines or to stereoselectively synthesize a specific enantiomer. google.com These enzymes exhibit high stereoselectivity, acting on only one enantiomer of a racemic mixture. google.com

Asymmetric hydrogenation is another key technique for the synthesis of chiral amines. acs.org Transition metal catalysts, often featuring chiral ligands, are used to reduce prochiral substrates like imines and enamines with high enantioselectivity. acs.org For example, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been successfully used for the direct asymmetric hydrogenation of 2-pyridyl cyclic imines. acs.org

The synthesis of β-amino alcohols from α-hydroxy ketones can also be achieved with a high degree of stereospecificity. The reaction of an α-hydroxy ketone with a chiral amine can lead to the formation of an α-amino ketone as a single diastereomer, where the stereochemistry is controlled by the chiral amine. google.com Subsequent reduction of this intermediate yields the corresponding β-amino alcohol with a defined stereochemistry. google.com These stereoselective methods are instrumental in building libraries of chiral molecules for high-throughput screening and other research applications.

Synthesis of Chiral (Salicylaldiminato)tin Schiff Base Complexes

The synthesis of chiral Schiff base complexes, particularly those involving tin, has garnered significant interest due to their potential applications in catalysis and materials science. This compound can serve as a chiral building block for the preparation of these complexes.

The general synthesis of these complexes involves the reaction of a salicylaldehyde (B1680747) derivative with a chiral amine, such as this compound, to form a chiral Schiff base ligand. This ligand is then reacted with an organotin(IV) compound, such as dibutyltin (B87310) oxide or dimethyltin (B1205294) dichloride, to yield the desired chiral (salicylaldiminato)tin Schiff base complex.

Research has shown that a series of chiral organotin(IV) Schiff base complexes can be synthesized and characterized for their nonlinear optical (NLO) properties. mdpi.com The chirality of the amine component is crucial for inducing a non-centrosymmetric arrangement in the solid state, which is a prerequisite for second-harmonic generation (SHG), a second-order NLO phenomenon. mdpi.com For instance, a series of chiral (salicylaldiminato)tin Schiff base complexes have been reported to crystallize in the P212121 space group, which is non-centrosymmetric and suitable for SHG. mdpi.com

Future Perspectives and Emerging Research Avenues in 2s 2 Phenylbutan 2 Amine Chemistry

Development of Novel and Sustainable Methodologies for Enantiopure Amine Synthesis

The synthesis of enantiopure amines, such as (2S)-2-phenylbutan-2-amine, is a cornerstone of modern asymmetric synthesis. numberanalytics.com Future research is increasingly focused on developing methodologies that are not only efficient and selective but also environmentally benign and sustainable. openaccessgovernment.org

A significant area of development is the use of biocatalysis . Enzymes like transaminases, amine dehydrogenases, and imine reductases offer highly selective routes to chiral amines under mild reaction conditions. worktribe.comacs.org Researchers are actively engaged in protein engineering and directed evolution to create enzyme variants with broader substrate scopes and enhanced stability. dovepress.com For instance, engineered ω-transaminases have shown remarkable efficiency in the asymmetric synthesis of bulky chiral amines. mdpi.com The use of whole-cell biocatalysts is also gaining traction as a cost-effective and robust approach for the synthesis of chiral amines. uva.nl

Another promising avenue is the development of catalytic asymmetric hydrogenation . This method boasts high atom economy and produces minimal waste, aligning with the principles of green chemistry. acs.org The design of novel chiral ligands for transition metal catalysts, such as rhodium and iridium, continues to be a major focus, enabling the highly enantioselective hydrogenation of imines and related substrates. acs.orgrsc.org

Furthermore, the exploration of non-conventional media, such as deep eutectic solvents (DESs) and micellar catalysis, aims to improve the sustainability of amine synthesis. unito.itmdpi.com These solvent systems can enhance enzyme stability, improve substrate solubility, and in some cases, simplify product isolation.

MethodologyKey FeaturesRecent Advancements
Biocatalysis High enantioselectivity, mild conditions, sustainable. worktribe.comdovepress.comProtein engineering of transaminases and amine dehydrogenases for broader substrate scope. dovepress.comresearchgate.net
Asymmetric Hydrogenation High atom economy, low waste, high efficiency. acs.orgDevelopment of novel chiral phosphine (B1218219) ligands for Rh and Ir catalysts. acs.org
Dynamic Kinetic Resolution (DKR) Theoretical 100% yield of a single enantiomer. acs.orgApplication in the scalable synthesis of complex chiral amine drug intermediates. acs.org
Organocatalysis Metal-free, readily available catalysts. ub.eduUse of chiral secondary amines to catalyze asymmetric reactions with high stereocontrol. core.ac.uk
Synthesis in Non-Conventional Media Enhanced enzyme stability, improved solubility, greener processes. unito.itmdpi.comUse of deep eutectic solvents (DESs) for enzymatic and organometallic reactions. mdpi.com

Expanded Applications in Asymmetric Catalysis and Organocatalysis Research

Chiral amines like this compound and its analogues serve not only as synthetic targets but also as crucial components of chiral catalysts and auxiliaries. nih.gov Their structural features make them privileged scaffolds for inducing asymmetry in a wide range of chemical transformations.

In the realm of asymmetric catalysis , derivatives of chiral phenylethylamines are extensively used as ligands for transition metals. rsc.orgnih.gov These ligands have proven effective in reactions such as asymmetric hydrogenation, allylic amination, and cross-coupling reactions. acs.orgmdpi.com Future research will likely focus on designing more modular and tunable ligands based on the this compound framework to achieve higher selectivity and reactivity in a broader array of transformations. The use of chiral calixarene (B151959) derivatives bearing phenylethylamine substituents as catalysts in asymmetric reductions is an example of such innovative design. beilstein-journals.org

Organocatalysis , which utilizes small organic molecules as catalysts, represents a rapidly growing field. ub.edunih.gov Chiral primary and secondary amines are fundamental to many organocatalytic transformations, acting through the formation of chiral iminium ions or enamines. ub.edu Derivatives of this compound are being explored as organocatalysts for reactions like aldol (B89426) and Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. core.ac.ukresearchgate.net The development of bifunctional organocatalysts, which incorporate both a chiral amine and another functional group (e.g., a thiourea (B124793) or a Brønsted acid), is a particularly promising area for enhancing catalytic activity and enantioselectivity. beilstein-journals.org

Catalysis TypeRole of Chiral Amine DerivativeExample Reactions
Asymmetric Catalysis Chiral ligand for transition metals. rsc.orgnih.govAsymmetric hydrogenation, rsc.org allylic alkylation, acs.org cross-coupling. mdpi.com
Organocatalysis Chiral catalyst or precursor. ub.edunih.govAldol reactions, researchgate.net Michael additions, core.ac.uk Friedel-Crafts alkylations. core.ac.uk

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the production of enantiopure amines, including improved safety, scalability, and process control. ukri.orgnih.gov

Flow chemistry enables reactions to be performed in a continuous manner, often in microreactors, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields and selectivities compared to traditional batch processes. ukri.org The use of immobilized catalysts, including enzymes and transition metal complexes, in packed-bed reactors is particularly well-suited for flow synthesis, as it facilitates catalyst recycling and product purification. nih.govresearchgate.net Future research will focus on developing robust and reusable immobilized catalysts based on this compound and its derivatives for use in continuous flow systems.

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery and optimization of new synthetic routes and catalysts. One-pot multicomponent procedures for the synthesis of chiral amines are particularly amenable to automation, allowing for the rapid generation of diverse compound libraries. organic-chemistry.org The combination of flow chemistry and automation has the potential to revolutionize the way enantiopure amines are synthesized, enabling on-demand production and rapid process development.

Advanced Computational Predictions for Reactivity and Selectivity in Novel Transformations

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, catalyst design, and the prediction of reactivity and selectivity. rsc.org

Quantum chemical calculations , such as density functional theory (DFT), can be used to model transition states and reaction pathways, helping to elucidate the origins of stereoselectivity in asymmetric reactions. acs.org This understanding can guide the rational design of new catalysts and ligands with improved performance. For example, computational studies have been used to understand the role of ligand bite angle and electronic effects in transition metal-catalyzed hydrogenations. rsc.org

Molecular dynamics (MD) simulations and docking studies are particularly powerful for studying enzyme-catalyzed reactions. nih.govfigshare.com These methods can predict how a substrate, such as a precursor to this compound, will bind to an enzyme's active site and can help to identify key amino acid residues involved in catalysis and stereocontrol. mdpi.com This information is crucial for guiding protein engineering efforts to create enzymes with tailored specificities. mdpi.com The development of computational protocols that combine docking and MD simulations is enabling the quantitative prediction of enantioselectivity for transaminase-catalyzed reactions. nih.gov

As computational power and algorithms continue to improve, the in silico screening of virtual libraries of catalysts and substrates will become increasingly routine, significantly accelerating the discovery of novel transformations and the optimization of reaction conditions for the synthesis of complex chiral molecules like this compound. figshare.com

Computational MethodApplication in Amine ChemistryKey Insights
Quantum Chemistry (DFT) Modeling reaction mechanisms and transition states. acs.orgUnderstanding the origin of enantioselectivity in catalytic reactions. rsc.org
Molecular Dynamics (MD) Simulating enzyme-substrate interactions. nih.govPredicting enzyme specificity and guiding protein engineering. mdpi.commdpi.com
Molecular Docking Predicting binding modes of substrates in enzyme active sites. dovepress.comScreening virtual libraries of substrates and enzyme variants. figshare.com
Automated Reaction Path Search Exploring conceivable reaction pathways for complex transformations. rsc.orgIdentifying potential side reactions and optimizing reaction conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.